2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Description
The compound 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (hereafter referred to as Compound A) is a synthetic acetamide derivative featuring a substituted imidazole core. Key structural elements include:
- A 2,2-dimethyl-2H-imidazole ring substituted with a 4-bromophenyl group at position 3.
- A sulfanyl (-S-) linker at position 4 of the imidazole, connecting to an acetamide group.
- An N-(4-chlorophenyl) substituent on the acetamide moiety. Its molecular formula is C₁₉H₁₈BrClN₃OS (molecular weight: ~485.23 g/mol based on analogs in ).
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3OS/c1-19(2)23-17(12-3-5-13(20)6-4-12)18(24-19)26-11-16(25)22-15-9-7-14(21)8-10-15/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRBUWOETUXQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is to react 4-bromophenyl with dimethyl imidazole under specific conditions to form the core structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Continuous flow chemistry might be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxides.
Reduction: : The bromophenyl group can be reduced to form a phenyl group.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: : Nucleophiles such as amines or thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of N-oxides of the imidazole ring.
Reduction: : Formation of phenyl derivatives from the bromophenyl group.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Potential use in drug development, particularly in targeting specific biological pathways.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring, in particular, is known to bind to various biological targets, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Based Analogs
Compound B : 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide ()
- Key Differences: Imidazole substitution: Compound B has a 1-allyl group instead of the 2,2-dimethyl group in Compound A. Molecular weight: 462.79 g/mol vs. 485.23 g/mol for Compound A.
Compound C : N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide ()
- Key Differences :
- Halogen substitution : The 4-bromophenyl group in Compound A is replaced with 4-chlorophenyl in Compound C.
- Imidazole substitution : Lacks the 2,2-dimethyl group, reducing steric hindrance.
- Biological implications : Chlorine’s smaller atomic radius vs. bromine may influence lipophilicity and target binding .
Activity Correlation :
Imidazole derivatives with halogenated aryl groups (e.g., 4-bromo/chlorophenyl) are associated with anti-inflammatory and antimicrobial activities. For example, oxadiazole analogs in showed 59.5–61.9% anti-inflammatory activity (comparable to indomethacin) .
Acetamide-Based Analogs
Compound D : N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide ()
- Key Differences :
- Simplified structure lacking the imidazole-sulfanyl moiety.
- Retains the N-(4-bromophenyl) and 4-chlorophenyl groups.
- Structural Significance : The absence of the imidazole core likely reduces metabolic stability compared to Compound A.
Compound E : 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide ()
- Key Differences: Features an acryloyl-phenoxy group instead of imidazole. N,N-diphenyl substitution vs. N-(4-chlorophenyl) in Compound A.
- Functional Implications : The acryloyl group may confer π-π stacking interactions absent in Compound A.
Crystallographic and Conformational Analysis
- Hydrogen Bonding : In imidazole-acetamide analogs (e.g., Compound C), N–H⋯O hydrogen bonds form dimeric structures (R₂²(10) motif), stabilizing crystal packing . The 2,2-dimethyl group in Compound A may disrupt this pattern, altering solubility and crystallinity.
- Dihedral Angles : Analogs like those in exhibit dihedral angles of 44.5–77.5° between aryl and heterocyclic rings. The dimethyl group in Compound A likely imposes stricter torsional constraints, affecting molecular planarity .
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